molecular formula C21H23N5O5S B2840051 5-{[ethyl(4-methylbenzyl)amino]methyl}-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7(1H)-one CAS No. 1251680-95-1

5-{[ethyl(4-methylbenzyl)amino]methyl}-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7(1H)-one

Cat. No. B2840051
CAS RN: 1251680-95-1
M. Wt: 457.51
InChI Key: VEKCRBSTVDXCNT-UHFFFAOYSA-N
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Description

This compound is a triazole-pyrimidine hybrid . Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity . This has prompted studies into the neuroprotection and anti-inflammatory activity of the triazole-pyrimidine hybrid on human microglia and neuronal cell models .


Synthesis Analysis

A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of this compound was analyzed using mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound were analyzed using various techniques, including mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .

Scientific Research Applications

1-(4-{[8-(morpholine-4-sulfonyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl]methyl}phenyl)pyrrolidin-2-one

A. Anticancer Activity: This compound belongs to the 1,2,4-triazole family and has shown promising anticancer properties. Researchers have synthesized novel derivatives of this compound and evaluated their cytotoxic activities against human cancer cell lines such as MCF-7, Hela, and A549. Notably, compounds 7d, 7e, 10a, and 10d exhibited cytotoxic activity at concentrations lower than 12 μM against the Hela cell line. Additionally, these derivatives demonstrated selectivity against cancerous cells while sparing normal cells .

B. Aromatase Inhibition: Molecular docking studies revealed that this compound interacts with the binding pocket of the aromatase enzyme. Aromatase is involved in estrogen biosynthesis, making it a potential target for breast cancer treatment. Understanding the binding modes of this compound can guide further drug development efforts .

5-{[ethyl(4-methylbenzyl)amino]methyl}-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7(1H)-one

A. Anti-Inflammatory Properties: Compounds containing pyrazolo[1,5-a]pyrimidine scaffolds have been investigated for their anti-inflammatory effects. This compound, due to its unique structure, may modulate inflammatory pathways and could be explored as a potential anti-inflammatory agent .

B. Antimicrobial Activity: Coumarin derivatives, including those with a pyrazolo[1,5-a]pyrimidine core, have demonstrated antimicrobial properties. While specific studies on this exact compound are limited, its structural features suggest potential antimicrobial activity .

C. Dopaminergic Effects: Certain pyrazolo[1,5-a]pyrimidines exhibit dopaminergic activity. Although further research is needed, this compound’s structure warrants investigation for potential effects on dopamine receptors .

Mechanism of Action

The possible mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . A molecular docking study showed that lead compounds have favorable interaction with active residues of ATF4 and NF-kB proteins .

properties

IUPAC Name

8-morpholin-4-ylsulfonyl-2-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O5S/c27-19-4-2-9-24(19)17-7-5-16(6-8-17)15-26-21(28)25-10-1-3-18(20(25)22-26)32(29,30)23-11-13-31-14-12-23/h1,3,5-8,10H,2,4,9,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEKCRBSTVDXCNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)CN3C(=O)N4C=CC=C(C4=N3)S(=O)(=O)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-{[8-(morpholine-4-sulfonyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl]methyl}phenyl)pyrrolidin-2-one

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